H-Ser-ser-OH

Übersicht

Beschreibung

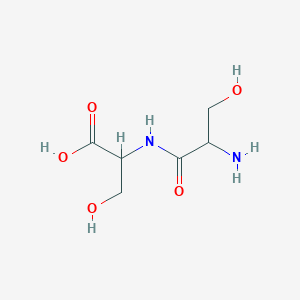

H-Ser-ser-OH (hydroxy-l-serine) is an amino acid derivative that is an important intermediate in the biosynthesis of many biological molecules. It is an important metabolite in the synthesis of proteins, lipids, and carbohydrates. H-Ser-ser-OH is also involved in the regulation of many metabolic processes, including energy production, cell growth and differentiation, and immune system function. In addition, it is a precursor for several neurotransmitters, including dopamine and serotonin. The importance of H-Ser-ser-OH in biology is highlighted by its wide range of applications in research and industry.

Wissenschaftliche Forschungsanwendungen

-

Peptide Screening

- Application Summary : H-Ser-Ser-OH is a polypeptide that can be found by peptide screening . Peptide screening is a research tool that pools active peptides primarily by immunoassay .

- Methods of Application : The peptide screening process involves the use of immunoassays to identify active peptides . The specific technical details and parameters would depend on the exact immunoassay technique used.

- Results or Outcomes : The results of peptide screening can be used for protein interaction, functional analysis, epitope screening, especially in the field of agent research and development .

-

Hydrogen Bond Study

- Application Summary : H-Ser-Ser-OH, as a molecule containing hydrogen bonds, can be used in the study of hydrogen bonds . The factors that control the transfer of the proton across the hydrogen bond have been elucidated and show the importance of even minor changes in its geometry .

- Methods of Application : The study of hydrogen bonds involves examining the structural, energetic, and spectroscopic aspects of this interaction . The specific technical details and parameters would depend on the exact experimental techniques used.

- Results or Outcomes : The results of these studies have led to new insights about the sorts of proton donor and acceptor atoms that can participate in a hydrogen bond, the factors that control the proton transfer across the hydrogen bond, the nature and applications of weak hydrogen bonds, and the extension of the hydrogen bond concept to very similar interactions that replace the hydrogen by some other element .

-

Surface-Enhanced Raman Spectroscopy (SERS)

- Application Summary : H-Ser-Ser-OH can be used in SERS, a powerful analytical technique that allows quantitative detection of chemical species with molecular specificity and single-molecule sensitivity .

- Methods of Application : SERS involves the use of Raman spectrometers, which can be portable, allowing SERS to be potentially employed at the point-of-care . The specific technical details and parameters would depend on the exact experimental techniques used.

- Results or Outcomes : SERS has found a wide range of potential applications in both real-life chemical analysis and fundamental mechanistic studies .

-

2D Materials in SERS

- Application Summary : H-Ser-Ser-OH can be used in the advanced applications of 2D materials in SERS . 2D materials with layered structures, tunable optical properties, good chemical/physical stabilities, and strong charge–transfer interaction with molecules have attracted researchers’ interests .

- Methods of Application : The fabrication strategies of 2D and 3D SERS substrates combing with 2D materials are intensely studied . The specific technical details and parameters would depend on the exact experimental techniques used.

- Results or Outcomes : The combination of noble metallic nanostructure with 2D materials is becoming a new and attractive research domain .

-

Multifunctional SERS Substrates

- Application Summary : H-Ser-Ser-OH can be used in the construction of multifunctional SERS substrates . These substrates, in addition to providing Raman signal enhancement, are armed with other practical functionalities that simplify the analysis and/or allow the substrate to be regenerated for repeated use .

- Methods of Application : The construction of these substrates involves various techniques, and the specific technical details and parameters would depend on the exact techniques used .

- Results or Outcomes : The development of these substrates has led to the potential for sustainable and widespread application of SERS .

-

SERS in Diverse Technologies

- Application Summary : H-Ser-Ser-OH can be used in diverse technologies such as bioanalysis, water quality assessment, food safety, adulteration of illicit drugs, and dye identification in artworks through SERS .

- Methods of Application : The application of SERS in these technologies involves various techniques, and the specific technical details and parameters would depend on the exact techniques used .

- Results or Outcomes : The use of SERS in these technologies has led to advancements in these fields .

Eigenschaften

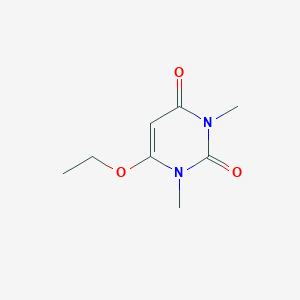

IUPAC Name |

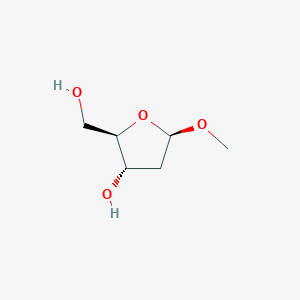

(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O5/c7-3(1-9)5(11)8-4(2-10)6(12)13/h3-4,9-10H,1-2,7H2,(H,8,11)(H,12,13)/t3-,4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZKQVQKUZMAADP-IMJSIDKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)NC(CO)C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)N[C@@H](CO)C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Serylserine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029048 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

H-Ser-ser-OH | |

CAS RN |

6620-95-7 | |

| Record name | L-Seryl-L-serine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6620-95-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Serylserine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029048 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1R,5R)-3,3,5-trimethylcyclohexyl] acetate](/img/structure/B1582841.png)

![(1R,2S,4S,7S,8R,9S,12S,13S,16S,18S)-16-Hydroxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-6-one](/img/structure/B1582851.png)